molecular formula C12H19N B181013 N-Isopropyl-3-phenylpropan-1-amine CAS No. 87462-11-1

N-Isopropyl-3-phenylpropan-1-amine

Cat. No.: B181013
CAS No.: 87462-11-1
M. Wt: 177.29 g/mol
InChI Key: AGDHSWAZTKYTNX-UHFFFAOYSA-N
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Description

N-Isopropyl-3-phenylpropan-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of an isopropyl group attached to the nitrogen atom and a phenyl group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-Isopropyl-3-phenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

Target of Action

N-Isopropyl-3-phenylpropan-1-amine, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to inhibit the formation of biofilms, which are complex structures of microorganisms . This inhibition likely involves interaction with its primary targets, Trypsin-1 and Trypsin-2 .

Biochemical Pathways

3-Phenylpropylamine affects the Quorum Sensing (QS) pathway . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.

Result of Action

3-Phenylpropylamine has been found to inhibit the formation of biofilms by Serratia marcescens , a multidrug-resistant bacterium . This results in enhanced susceptibility of the bacteria to antibiotics . It also regulates the expression of virulence- and biofilm-related genes .

Action Environment

The action of 3-Phenylpropylamine can be influenced by environmental factors. This suggests that the compound’s efficacy may be influenced by factors such as bacterial density and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

N-Isopropyl-3-phenylpropan-1-amine has been shown to inhibit biofilm formation in certain bacterial species . It interacts with various biomolecules involved in the quorum sensing (QS) system, a key regulator of biofilm formation and virulence factor production .

Cellular Effects

In the bacterium Serratia marcescens, this compound has been found to inhibit the production of several virulence factors, including prodigiosin, protease, lipase, hemolysin, and swimming . This suggests that the compound may influence cell function by modulating the expression of genes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve the occlusion of QS . By inhibiting QS, the compound can reduce the production of virulence factors and biofilm formation, thereby reducing the pathogenicity of the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the inhibitory effect of this compound on biofilm formation increases with higher concentrations of the drug . At a concentration of 50 μg/mL, it has been shown to reduce biofilm formation by 48% .

Metabolic Pathways

Given its impact on QS, it is likely that it interacts with enzymes or cofactors involved in this signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Its ability to inhibit QS suggests that it may be able to penetrate bacterial cells and interact with intracellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-phenylpropan-1-amine typically involves the reaction of 3-phenylpropan-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Various substituted amines

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropan-1-amine: A primary amine with a similar structure but lacking the isopropyl group.

    N-Methyl-3-phenylpropan-1-amine: A compound with a methyl group instead of an isopropyl group attached to the nitrogen atom.

    N-Ethyl-3-phenylpropan-1-amine: A compound with an ethyl group attached to the nitrogen atom.

Uniqueness

N-Isopropyl-3-phenylpropan-1-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and interaction with various molecular targets, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-phenyl-N-propan-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDHSWAZTKYTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465025
Record name N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-11-1
Record name N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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